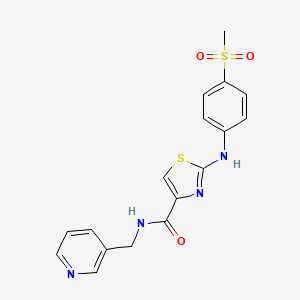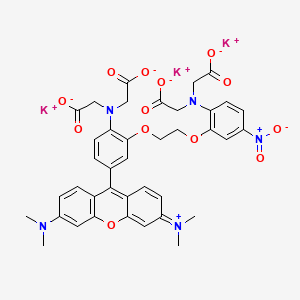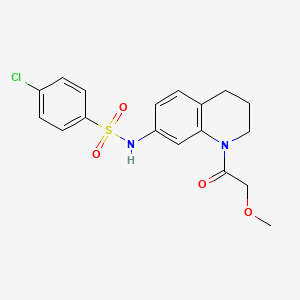
1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a small molecule inhibitor that targets specific enzymes and signaling pathways in cells, making it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Analysis
- 1-(5-Cyanothiazol-2-yl)-3-(4-fluorobenzyl)urea and related compounds have been synthesized for various scientific purposes. For instance, a derivative, 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, was synthesized and used as an internal standard for LC–MS analysis in pharmacokinetic studies due to its potent activities against cancer, pain, and neurodegenerative disorders (Liang et al., 2020).
Antitumor Activities
- Several derivatives of this compound have shown promising antitumor activities. For instance, novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives were found to possess significant antitumor properties (S. Ling et al., 2008).
Potential in Neurodegenerative Disorders
- Compounds related to this compound, such as AR-A014418, have been studied for their roles in neurodegenerative disorders. Research into carbon-11 labelled AR-A014418 focused on its potential use in positron emission tomography (PET) studies related to glycogen synthase kinase-3beta, a key player in neurodegenerative diseases (Vasdev et al., 2005).
Antimicrobial Properties
- Some urea derivatives, including those structurally related to this compound, have been synthesized and shown to possess antimicrobial properties. A study on novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives demonstrated significant antimicrobial activity against selected bacterial strains (Shankar et al., 2017).
Chemical and Structural Analysis
- The urea and thiourea-based derivatives of this compound have been analyzed for their conformational adjustments and self-assembling properties in various studies, providing insights into the molecular structures and interactions of these compounds (Phukan & Baruah, 2016).
Propiedades
IUPAC Name |
1-(5-cyano-1,3-thiazol-2-yl)-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4OS/c13-9-3-1-8(2-4-9)6-15-11(18)17-12-16-7-10(5-14)19-12/h1-4,7H,6H2,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWXGZSTZIYBDY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=NC=C(S2)C#N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2376890.png)
![1-amino-3-[(1R,2R)-2-methylcyclohexyl]thiourea](/img/structure/B2376891.png)


![N-(3-pyridinylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2376896.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2376897.png)
![4-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2376899.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide](/img/no-structure.png)



